molecular formula C27H30N4O5 B13792626 2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide CAS No. 77579-68-1

2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

Cat. No.: B13792626
CAS No.: 77579-68-1
M. Wt: 490.5 g/mol
InChI Key: ONTFSPZNMFKTJV-STBIYBPSSA-N
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Description

2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, butylamino, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the butylamino intermediate: This involves the reaction of 1,2-bis(4-methoxyphenyl)butylamine with an appropriate reagent to form the butylamino intermediate.

    Condensation reaction: The butylamino intermediate is then reacted with 2-nitrobenzaldehyde under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: An organic compound with similar functional groups.

    Lorazepam Related Compound D: A pharmaceutical compound with a related structure.

Uniqueness

2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

77579-68-1

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H30N4O5/c1-4-24(19-9-13-22(35-2)14-10-19)27(20-11-15-23(36-3)16-12-20)28-18-26(32)30-29-17-21-7-5-6-8-25(21)31(33)34/h5-17,24,27-28H,4,18H2,1-3H3,(H,30,32)/b29-17+

InChI Key

ONTFSPZNMFKTJV-STBIYBPSSA-N

Isomeric SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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